molecular formula C11H15Br B8741580 (4-Bromopentyl)benzene

(4-Bromopentyl)benzene

Cat. No. B8741580
M. Wt: 227.14 g/mol
InChI Key: PCGYMVLAXCQBPQ-UHFFFAOYSA-N
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Patent
US04400385

Procedure details

To phosphorous pentabromide, prepared by addition of bromine (9.0 g.) in methylene chloride (10 ml.) to phosphorous tribromide (15.0 g.) in methylene chloride (15 ml.) at 0° C., is added 5-phenyl-2-pentanol (812 g.) in methylene chloride at 0° C. The mixture is stirred for 2.5 hours at 0° C. and is then allowed to warm to room temperature. Water (50 ml.) is added, the mixture stirred for one hour and the methylene chloride layer separated. The extraction is repeated and the combined extracts washed with water, saturated sodium bicarbonate solution, brine and then dried over magnesium sulfate. Concentration of the dried extracts gives 12.4 g. of title product as a light yellow oil.
[Compound]
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
812 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.P(Br)(Br)Br.[C:7]1([CH2:13][CH2:14][CH2:15][CH:16](O)[CH3:17])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O>C(Cl)Cl>[Br:1][CH:16]([CH2:15][CH2:14][CH2:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:17]

Inputs

Step One
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 g
Type
reactant
Smiles
BrBr
Name
Quantity
15 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
812 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2.5 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the methylene chloride layer separated
EXTRACTION
Type
EXTRACTION
Details
The extraction
WASH
Type
WASH
Details
the combined extracts washed with water, saturated sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the dried extracts gives 12.4 g

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC(C)CCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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